molecular formula C12H16O2 B109293 Methyl 4-butylbenzoate CAS No. 20651-69-8

Methyl 4-butylbenzoate

Cat. No. B109293
CAS RN: 20651-69-8
M. Wt: 192.25 g/mol
InChI Key: XJRYQLPELPLPHZ-UHFFFAOYSA-N
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Description

“Methyl 4-butylbenzoate” is a chemical compound with the molecular formula C12H16O2 . It is related to other compounds such as 4-methylphenyl 4-methylbenzoate and ethylene di-4-methylbenzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-butylbenzoate” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The structure is related to that of 4-methylphenyl 4-methylbenzoate and ethylene di-4-methylbenzoate .

Scientific Research Applications

1. Solubility Measurement and Modeling

Methyl 4-butylbenzoate, among other compounds, was studied for its solubility characteristics in various solvents at different temperatures. The solubility of related compounds was measured and modeled, providing insight into the solid–liquid phase equilibrium in systems involving methyl 4-butylbenzoate and its analogs (Aniya et al., 2017).

2. Vapor Pressure, Density, and Refractive Indices Analysis

Comprehensive studies have been conducted on the physical properties of methyl 4-tert-butylbenzoate, including its saturated vapor pressure, density, refractive indices, and viscosity across different temperatures. This research is crucial in understanding the thermo-physical behavior of methyl 4-butylbenzoate in various conditions (Aniya et al., 2017).

3. Metabolism of Parabens

Parabens, which include methyl 4-butylbenzoate, undergo metabolism mainly through hydrolysis and glucuronidation reactions in the human body. Research in this area is significant for understanding how these compounds are processed in human tissues and their potential accumulation (Abbas et al., 2010).

4. Toxicity Assessment

The toxicity of parabens, including methyl paraben, has been assessed in various in vitro models. These studies are crucial for understanding the safety and potential health impacts of methyl 4-butylbenzoate and related compounds in pharmaceutical and cosmetic industries (Kizhedath et al., 2019).

5. Preservative Analysis in Consumer Products

Methyl 4-butylbenzoate, as a common preservative, is analyzed in various consumer products. Techniques such as microemulsion electrokinetic chromatography and HPLC-MS/MS are employed for this purpose, highlighting the importance of accurate quantification of this compound in foods, cosmetics, and pharmaceuticals (Mahuzier et al., 2001; Cao et al., 2013).

6. Neuroprotective Effects

Studies have explored the neuroprotective effects of compounds related to methyl 4-butylbenzoate, like methyl 3,4-dihydroxybenzoate, against oxidative damage in human neuroblastoma cells. This research could have implications for the development of treatments for neurodegenerative diseases (Cai et al., 2016).

properties

IUPAC Name

methyl 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRYQLPELPLPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066637
Record name Benzoic acid, 4-butyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-butylbenzoate

CAS RN

20651-69-8
Record name Benzoic acid, 4-butyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20651-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-butyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-butyl-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-butyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-butylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.930
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
K Okura, E Shirakawa - European Journal of Organic Chemistry, 2016 - Wiley Online Library
… c The yield of methyl 4-butylbenzoate (3as′) obtained by treatment of the crude product with NaOMe in MeOH at 25 C for 6 h and then with MeOH/HCl at 25 C for 36 h. …
H Van Bekkum, B Van de Graaf… - Recueil des Travaux …, 1970 - Wiley Online Library
t‐Butylcyclohexanecarboxylic acid (1) has been synthesized from t‐butyl‐cyclohexanols as well as from 2‐(1‐methylcyclohexyl)‐2‐propanol by the Koch ‐Haaf carboxylation. A side …
Number of citations: 17 onlinelibrary.wiley.com
T Fujihara, Y Tsuji - Journal of the Japan Petroleum Institute, 2016 - jstage.jst.go.jp
… After derivatization to the corresponding methyl ester with trimethylsilyldiazomethane, methyl 4-butylbenzoate (2a-Me) was obtained in 95 % GC yield. Without PPh3, using only NiCl2(…
Number of citations: 8 www.jstage.jst.go.jp
Q Jiang, A Zhao, B Xu, J Jia, X Liu… - The Journal of Organic …, 2014 - ACS Publications
A metal-free esterification of alkynes via CC triple bond cleavage has been developed. In the presence of phenyliodine bis(trifluoroacetate), a diverse range of alkyne and alcohol …
Number of citations: 54 pubs.acs.org
T Hama, S Ge, JF Hartwig - The Journal of organic chemistry, 2013 - ACS Publications
… The corresponding reaction with butylzinc bromide as base yielded methyl 4-butylbenzoate, the product from the Negishi coupling. This reaction suggested that butylzinc bromide was …
Number of citations: 85 pubs.acs.org
Z Wang, X Wang, Y Nishihara - Catalysts, 2019 - mdpi.com
We describe the (triphenylphosphine (PPh 3 )-assisted methoxylation of acyl fluorides with cyclopentyl methyl ether (CPME) accelerated by tetrabutylammonium difluorotriphenysilicate (…
Number of citations: 11 www.mdpi.com
Y Huang, M Liang, L Ma, Y Wang, D Zhang, L Li - Environmental Pollution, 2021 - Elsevier
… Methyl 4-butylbenzoate Image 11 10 20 80 … Moreover, two esters of Methyl 4-butylbenzoate and Ethyl 4-propan-2-ylbenzoate were generated, which might be from the esterification …
Number of citations: 33 www.sciencedirect.com
PJ Rushworth, DG Hulcoop, DJ Fox - The Journal of organic …, 2013 - ACS Publications
Tetramethylethylenediamine (TMEDA) acts as cheap and readily removed ligand in the iron-catalyzed coupling of alkyl Grignard reagents and activated aryl chlorides. The use of …
Number of citations: 45 pubs.acs.org
J Jia, Q Jiang, A Zhao, B Xu, Q Liu, WP Luo… - Synthesis, 2015 - thieme-connect.com
A copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (DMSO) as the methyl source is disclosed. This transformation exhibits a broad substrate scope and …
Number of citations: 35 www.thieme-connect.com
H Wang, B Wang, B Li - The Journal of Organic Chemistry, 2017 - ACS Publications
A new class of aryl-heteroarylphosphines, 3-arylbenzofuran-2-ylphosphines, was synthesized by [Cp*Rh(III)]-catalyzed redox-neutral cyclization of N-phenoxyacetamides with 1-…
Number of citations: 37 pubs.acs.org

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